REACTION_CXSMILES
|
[NH3:1].C([O:6][C:7]([C:9]1[CH:10]=[C:11]([C:15]2[CH:22]=[CH:21][C:18]([CH2:19]Br)=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=1)=[O:8])(C)(C)C>CO>[C:7]([C:9]1[CH:10]=[C:11]([C:15]2[CH:22]=[CH:21][C:18]([CH2:19][NH2:1])=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=1)([OH:6])=[O:8]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methanol was removed under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue 6N aqueous solution of HCl (200 mL) was added
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Concentrated completely
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C(C=CC1)C1=CC=C(CN)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |